molecular formula C9H11BrO3 B3247398 5-Bromo-2,4-dimethoxybenzyl alcohol CAS No. 181819-62-5

5-Bromo-2,4-dimethoxybenzyl alcohol

Cat. No.: B3247398
CAS No.: 181819-62-5
M. Wt: 247.09 g/mol
InChI Key: WAHVZRBOTWOZIA-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzyl alcohol is an organic compound with the molecular formula C9H11BrO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl alcohol structure. This compound appears as a white to pink-purple crystalline powder and is slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol can be achieved through the bromination of 2,4-dimethoxybenzyl alcohol. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

For industrial production, a one-pot method is often employed. This method involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination of the benzyl methyl group. The process is carried out in a non-polar solvent with sulfuric acid as a catalyst, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form 2,4-dimethoxybenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dimethoxybenzyl alcohol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzyl alcohol involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other contexts. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethoxybenzyl alcohol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity patterns and make it valuable in targeted synthetic applications. Its unique structure allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(5-bromo-2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVZRBOTWOZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2,4-dimethoxy-benzoate (5.137 g, 22.05 mmol) in tetrahydrofuran (60 mL) cooled to 0° C. was added lithium aluminum hydride (863 mg, 22.05 mmol) in several portions. At the end of addition, the reaction mixture was stirred at 0° C. for 15 min before the icebath was removed. The reaction was continued at room temperature for 48 h. It was cooled to 0° C. and water (˜5 mL) was carefully added to quench the excess lithium aluminum hydride. Sodium hydroxide (5% solution, 20 mL) was then added and the layers were separated after 2 h of stirring. The product was extracted with diethyl ether (2×100 mL). The organic layers were washed with sodium bicarbonate solution (1×10 mL), brine (1×10 mL) and dried over anhydrous sodium sulfate. The solid was filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 40% ethyl acetate in hexanes yielded (5-bromo-2,4-dimethoxy-phenyl)-methanol as off-white solids (3.743 g, 81%).
Quantity
5.137 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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